molecular formula C11H15N3O2S B12590993 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide CAS No. 650628-69-6

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide

Cat. No.: B12590993
CAS No.: 650628-69-6
M. Wt: 253.32 g/mol
InChI Key: VSOGUJSYCPIJQY-UHFFFAOYSA-N
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Description

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C11H15N3O2S and a molecular weight of 253.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a cyano group, a dimethylaminoethyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with N,N-dimethylethylenediamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-cyanobenzenesulfonyl chloride+N,N-dimethylethylenediamineThis compound\text{4-cyanobenzenesulfonyl chloride} + \text{N,N-dimethylethylenediamine} \rightarrow \text{this compound} 4-cyanobenzenesulfonyl chloride+N,N-dimethylethylenediamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields amines, while coupling reactions result in the formation of new carbon-carbon bonds.

Scientific Research Applications

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(2-dimethylaminoethyl)benzenesulfonamide
  • Benzenesulfonamide derivatives

Uniqueness

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

650628-69-6

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide

InChI

InChI=1S/C11H15N3O2S/c1-14(2)8-7-13-17(15,16)11-5-3-10(9-12)4-6-11/h3-6,13H,7-8H2,1-2H3

InChI Key

VSOGUJSYCPIJQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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